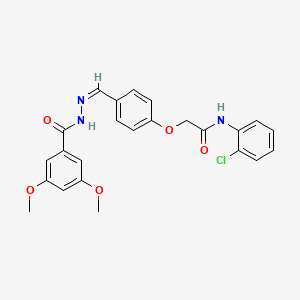![molecular formula C16H16N2O4S B7719920 2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B7719920.png)
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dihydroindole moiety linked to a phenoxyacetamide group through a sulfonyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the dihydroindole intermediate. One common synthetic route includes:
Formation of the Dihydroindole Intermediate: This step involves the reduction of indole derivatives using boron hydrides to obtain 2,3-dihydroindole.
Sulfonylation: The dihydroindole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Phenoxyacetamide: The sulfonylated dihydroindole is coupled with phenoxyacetamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Phenoxyacetamides: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, as a potential melatonin receptor ligand, it may bind to these receptors and modulate their activity, thereby influencing circadian rhythms and other physiological processes . The compound’s neuroprotective effects are thought to be mediated through its antioxidant properties, which help in reducing oxidative stress in neuronal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
- N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide
Uniqueness
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide is unique due to its specific combination of a dihydroindole moiety and a phenoxyacetamide group linked through a sulfonyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-16(19)11-22-13-5-7-14(8-6-13)23(20,21)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXJRKVZMKMHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7719843.png)
![N-(3-methoxypropyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7719848.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N,N-diethylacetamide](/img/structure/B7719853.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide](/img/structure/B7719876.png)
![N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7719884.png)
![1-Methyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine](/img/structure/B7719897.png)

![N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7719925.png)
![2-fluoro-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7719932.png)
![2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B7719940.png)
![Methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate](/img/structure/B7719951.png)

![N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7719961.png)

